molecular formula C24H21NO4S B281525 N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Cat. No. B281525
M. Wt: 419.5 g/mol
InChI Key: NIHPHFFURZNTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, commonly known as TNFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TNFA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

TNFA exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, TNFA can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TNFA has been shown to modulate various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. TNFA has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

TNFA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. TNFA also possesses potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
However, there are also limitations associated with the use of TNFA in lab experiments. Its mechanism of action is not fully understood, and its effects on other cellular processes are still being investigated. Additionally, TNFA has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving TNFA. One area of research is the development of TNFA-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of TNFA and its effects on other cellular processes. Additionally, the development of new synthetic analogs of TNFA may lead to the discovery of compounds with improved efficacy and fewer side effects.

Synthesis Methods

TNFA can be synthesized through a multi-step process involving the condensation of 2-naphthol and 2-naphthalenesulfonic acid, followed by the reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid and acetic anhydride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

TNFA has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. TNFA has also been found to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C24H21NO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-naphthalen-2-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C24H21NO4S/c1-16(26)25(30(27,28)20-12-10-17-6-2-3-7-18(17)14-20)19-11-13-24-22(15-19)21-8-4-5-9-23(21)29-24/h2-3,6-7,10-15H,4-5,8-9H2,1H3

InChI Key

NIHPHFFURZNTNT-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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